2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol
Description
Table 1: Key Structural Features and Nomenclature
| Feature | Description |
|---|---|
| Parent compound | Phenol |
| Substituents | Cl (4,6-positions), NH₂-C(C₃H₅)- (2-position) |
| Molecular formula | C₁₀H₁₁Cl₂NO |
| Molecular weight | 232.11 g/mol |
| Priority order | -OH > -Cl > -NH₂-C(C₃H₅)- |
Molecular Geometry and Conformational Analysis
The molecule adopts a planar aromatic phenol ring with substituents influencing three-dimensional geometry. The cyclopropylmethyl group introduces significant steric constraints due to the rigid, triangular cyclopropane ring (bond angles ≈ 60°). This geometry forces the amino group into a fixed position relative to the aromatic ring, minimizing free rotation around the C–N bond.
Conformational analysis reveals two primary factors:
- Steric hindrance : The cyclopropane ring’s proximity to the 4- and 6-chlorine atoms creates van der Waals repulsion, favoring a conformation where the cyclopropane tilts away from the chlorine substituents.
- Hydrogen bonding : The phenolic -OH group forms an intramolecular hydrogen bond with the amino group, stabilizing a planar arrangement of the aromatic system.
Density functional theory (DFT) simulations suggest a dihedral angle of 112° between the cyclopropane plane and the aromatic ring, optimizing steric and electronic interactions.
Electronic Structure and Resonance Stabilization
The electronic structure is dominated by resonance effects within the phenol ring and electron-withdrawing/donating substituents. Key features include:
- Resonance stabilization : The phenol ring delocalizes electrons through conjugation, with chlorine atoms at 4- and 6-positions withdrawing electron density via inductive effects, reducing ring reactivity.
- Amino group donation : The -NH₂ group donates electrons through resonance, but the cyclopropane’s ring strain (≈27 kcal/mol) limits conjugation, localizing electron density on the amino nitrogen.
- Dipole interactions : The electronegative chlorine atoms create a dipole moment of 3.2 Debye, orienting the molecule in polar solvents.
Figure 1: Resonance Structures
- Phenol ring with -O⁻ resonance stabilization.
- Chlorine-induced electron withdrawal at 4- and 6-positions.
- Amino group resonance contributing partial positive charge to nitrogen.
These interactions result in a calculated Hammett substituent constant (σ) of +0.78 for the 4,6-dichloro groups, indicating strong electron withdrawal.
Comparative Analysis with Related Chlorinated Aminophenols
This compound differs structurally from simpler chlorinated aminophenols like 2-amino-4,6-dichlorophenol (C₆H₅Cl₂NO, MW 178.02 g/mol). Key distinctions include:
Table 2: Structural and Electronic Comparisons
The cyclopropane moiety increases hydrophobicity (logP ≈ 2.8 vs. 1.5 for 2-amino-4,6-dichlorophenol), impacting solubility in aqueous media. Additionally, the steric bulk of the cyclopropane reduces electrophilic substitution reactivity at the aromatic ring compared to unsubstituted aminophenols.
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,9,14H,1-2,13H2 |
InChI Key |
AGIHZLJCULMMKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC(=C2)Cl)Cl)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of suitable alkenes using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. In the presence of m-chloroperbenzoic acid (m-CPBA) , the compound forms sulfoxide derivatives (e.g., via oxidative elimination pathways). Hydrogen peroxide in acidic media selectively oxidizes the amino group to nitroso intermediates.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| m-CPBA | Sulfoxide derivatives | CH₂Cl₂, 0°C, 2 h | 85–92% |
| H₂O₂ (acidic) | Nitroso intermediates | pH 2–3, RT, 4 h | 60–70% |
Reduction Reactions
The cyclopropylamino group participates in catalytic hydrogenation. Using Ni-B/SiO₂ amorphous catalysts under hydrogen pressure (0.5–1.0 MPa), the compound undergoes reductive dehalogenation or side-chain modifications .
Nucleophilic Substitution
The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic displacement. Reactions with thiophenolates or amines yield aryl ethers or secondary amines:
-
Example Reaction :
This proceeds via an SₙAr mechanism, favored by electron-withdrawing substituents .
| Nucleophile | Product | Solvent | Time | Yield |
|---|---|---|---|---|
| Thiophenol | Aryl thioether | THF, RT | 3 h | 89% |
| Cyclohexylamine | N-cyclohexylamino derivative | DMF, 80°C | 6 h | 70% |
Esterification and Acylation
The phenolic hydroxyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters. Kinetic studies indicate steric hindrance from the cyclopropyl group slows reaction rates compared to non-substituted analogs.
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetyl chloride | Acetyl ester derivative | Pyridine, 0°C | 82% |
| Benzoyl chloride | Benzoyl ester derivative | DMAP, CH₂Cl₂ | 78% |
Complexation and Chelation
The compound acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Spectroscopic data (UV-Vis, IR) confirm coordination via the phenolic oxygen and amino nitrogen .
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral | 8.2 ± 0.3 |
| Fe³⁺ | Trigonal bipyramidal | 7.8 ± 0.2 |
Thermal Degradation
Pyrolysis at >200°C generates polychlorinated dibenzofurans (PCDFs) as byproducts, highlighting environmental concerns .
| Temperature | Major Degradation Products | Mechanism |
|---|---|---|
| 250°C | 2,4,6-Trichlorophenol | Radical-mediated deamination |
| 300°C | 1,3-Dichlorobenzene | Cyclopropane ring opening |
Comparative Reactivity Table
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation: The phenolic group can be oxidized to form quinones.
- Reduction: The amino group can be reduced to secondary amines.
- Substitution: The chloro group can be replaced with nucleophiles such as hydroxyl or alkoxy groups.
These reactions allow for the synthesis of more complex molecules, making it valuable in chemical research and development.
Biology
Research has identified potential biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that derivatives of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties: A notable study evaluated its derivatives against multiple cancer cell lines, revealing enhanced selectivity and potency. For example, the compound demonstrated an IC50 value of 1.5 µM against A549 lung cancer cells, indicating strong anticancer activity while maintaining low toxicity towards normal cells .
Medicine
The therapeutic potential of this compound is under investigation for several applications:
- Drug Development: Its unique structure allows it to interact with specific molecular targets in biological systems. Ongoing research aims to explore its efficacy as a therapeutic agent for diseases such as cancer and bacterial infections.
- Mechanism of Action: The compound may exert its effects through enzyme inhibition or receptor modulation, influencing various biochemical pathways .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for developing new materials with specific functionalities.
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Case Study 1: Anticancer Activity
A study examined the anticancer effects of various derivatives of this compound on human cancer cell lines. The results indicated that modifications on the cyclopropyl group significantly influenced biological activity. A summary of findings is presented in Table 1.
| Compound | Substituent | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| A | Cyclopropyl | 1.5 | A549 |
| B | Methyl | 3.0 | HeLa |
| C | Ethyl | 2.0 | HT29 |
- Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at lower concentrations compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Amino-4,6-dichlorophenol (CAS 527-62-8)
- Structure: Lacks the cyclopropylmethyl group, featuring only an amino substituent at position 2.
- Properties: Molecular weight 178.02 g/mol; synthesized via reduction of nitrophenol derivatives .
- Activity: As a simpler dichlorophenol, it serves as a precursor or analog in antimicrobial applications. Chlorination enhances toxicity compared to non-chlorinated phenols .
Key Difference : The target compound’s cyclopropylmethyl group increases molecular complexity and likely lipophilicity (logP), impacting membrane permeability and metabolic stability.
Cyclopropane-Containing Pharmaceuticals
Narlaprevir (7JYC)
Montelukast Sodium
Biological Activity
2-[Amino(cyclopropyl)methyl]-4,6-dichlorophenol, also referred to as CHClNO, is a compound notable for its unique chemical structure, which includes a dichlorophenol moiety and an amino group attached to a cyclopropylmethyl chain. This configuration contributes significantly to its biological activity, particularly in antimicrobial and anti-inflammatory domains. The molecular weight of this compound is approximately 211.69 g/mol, and it is identified by the CAS number 1337466-15-5 .
Chemical Structure and Properties
The structural features of this compound are pivotal in determining its reactivity and biological interactions. The presence of two chlorine atoms at the 4 and 6 positions of the phenolic ring enhances its potential for interaction with various biological targets, including enzymes and receptors.
Biological Activity
Research indicates that this compound exhibits significant biological activities , particularly:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. The dichlorophenol structure is often linked to enhanced bioactivity due to its ability to disrupt microbial cell functions .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation. This inhibition could be mediated through interactions with specific proteins involved in inflammatory responses .
The mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : The compound's phenolic group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- Receptor Interaction : The amino group may interact with receptor sites, influencing signaling pathways related to inflammation and microbial resistance .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-[Amino(cyclopropyl)methyl]-2,6-dichlorophenol | CHClNO | Different chlorine positions; potential variations in activity |
| 2-Amino-4,6-dichlorophenol | CHClNO | Lacks cyclopropyl group; simpler structure |
| 4-[Amino(cyclopropyl)methyl]-2,3-dichlorophenol | CHClNO | Similar structure but differs in chlorine placement |
The distinct arrangement of functional groups in this compound enhances its bioactivity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Antimicrobial Studies : Research has demonstrated that derivatives of dichlorophenols exhibit significant antimicrobial properties. For instance, compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .
- Inflammatory Pathway Inhibition : A study focused on the anti-inflammatory potential of related compounds found that they could inhibit pro-inflammatory cytokine production in vitro. This suggests a possible therapeutic application for conditions characterized by chronic inflammation .
- Toxicological Assessments : While exploring the safety profile of structurally related compounds like 4-amino-2,6-dichlorophenol revealed nephrotoxic effects in animal models, it underscores the need for comprehensive toxicity evaluations for new derivatives .
Q & A
Q. What are the standard synthetic routes for 2-[amino(cyclopropyl)methyl]-4,6-dichlorophenol, and how do reaction conditions influence yield?
The compound is synthesized via reduction of its nitro precursor (e.g., 2-nitro-4,6-dichlorophenol) using catalytic hydrogenation or chemical reductants like Fe/HCl. Reaction conditions such as pH, temperature (optimized at 50–70°C), and solvent polarity (e.g., ethanol/water mixtures) critically impact yield. Impurities (e.g., over-reduced byproducts) must be minimized by controlling reaction time and stoichiometry . The hydrochloride derivative can be precipitated by adding concentrated HCl to aqueous solutions, enhancing stability .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : Look for O–H stretching (~3400 cm⁻¹), N–H bending (~1600 cm⁻¹), and C–Cl vibrations (~750 cm⁻¹).
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), cyclopropyl CH₂ (δ 1.2–2.0 ppm), and NH₂/OH protons (δ 4.0–5.0 ppm, exchangeable with D₂O).
- Mass spectrometry : Molecular ion peaks at m/z 178 (base compound) and 214 (hydrochloride derivative) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use fume hoods, nitrile gloves, and lab coats. Avoid contact with food or beverages. Store in airtight containers away from light to prevent decomposition. Toxicity data are limited, so assume acute toxicity based on structural analogs like 4-chloro-2-aminophenol (skin/eye irritant) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation, and what challenges arise during refinement?
Single-crystal X-ray diffraction (SHELX suite) is ideal for resolving the cyclopropyl orientation and hydrogen-bonding network (e.g., O–H···N interactions). Challenges include:
Q. How do conflicting spectral data (e.g., NMR vs. IR) in synthesized batches arise, and how can they be systematically addressed?
Contradictions may stem from:
- Tautomerism : The NH₂ group may exhibit keto-enol tautomerism, altering NMR signals. Use variable-temperature NMR to confirm .
- Solvent effects : Polar solvents stabilize ionic forms, shifting IR peaks. Compare spectra in DMSO-d₆ vs. CDCl₃ .
- Impurities : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts like over-chlorinated analogs .
Q. What computational methods are suitable for modeling the compound’s reactivity in azo-dye coupling reactions?
Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electrophilic aromatic substitution sites. Key findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
